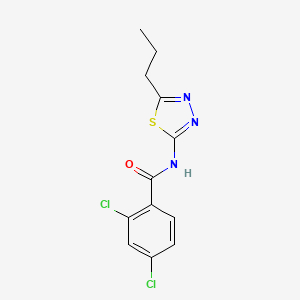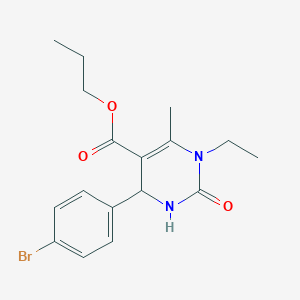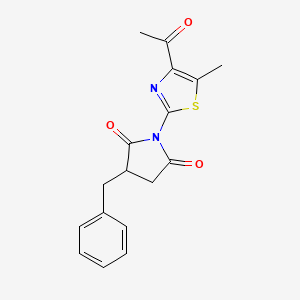![molecular formula C11H9ClN2O3S B12493055 5-[(5-Chlorothiophen-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B12493055.png)
5-[(5-Chlorothiophen-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-Chlorothiophen-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is a heterocyclic compound that features a chlorothiophene moiety linked to a diazinane trione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Chlorothiophen-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 5-chlorothiophene-2-carbaldehyde with 1,3-dimethylbarbituric acid under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-[(5-Chlorothiophen-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorothiophene moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol or amine.
Substitution: Formation of substituted thiophenes.
Aplicaciones Científicas De Investigación
5-[(5-Chlorothiophen-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 5-[(5-Chlorothiophen-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The chlorothiophene moiety may also interact with cellular receptors, modulating signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(5-Chlorothiophen-2-yl)-5-methylimidazolidine-2,4-dione
- (5-Chlorothiophen-2-yl)methanamine
- (5Z)-5-[(5-chlorothiophen-2-yl)methylidene]-2-sulfanylideneimidazolidin-4-one
Uniqueness
5-[(5-Chlorothiophen-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione is unique due to its combination of a chlorothiophene moiety with a diazinane trione structure. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for a wide range of applications in different fields.
Propiedades
Fórmula molecular |
C11H9ClN2O3S |
|---|---|
Peso molecular |
284.72 g/mol |
Nombre IUPAC |
5-[(5-chlorothiophen-2-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C11H9ClN2O3S/c1-13-9(15)7(10(16)14(2)11(13)17)5-6-3-4-8(12)18-6/h3-5H,1-2H3 |
Clave InChI |
UZXYTNQBVZLYEQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=CC2=CC=C(S2)Cl)C(=O)N(C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dichlorophenyl)-2-{(2E)-2-[(4-methoxyphenyl)imino]-3-methyl-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B12492973.png)
![4-({4-[(4-Chlorobenzyl)oxy]benzyl}amino)butan-1-ol](/img/structure/B12492989.png)
![4-{[(2,6-Dimethylphenoxy)acetyl]oxy}benzoic acid](/img/structure/B12492997.png)
![N-[4-({[2-(difluoromethoxy)naphthalen-1-yl]methyl}amino)phenyl]acetamide](/img/structure/B12493004.png)



![N-{[5-({2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12493030.png)
![N-(3-fluoro-4-methylphenyl)-2-{[7-(furan-2-ylmethyl)-8-oxo-7,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl}acetamide](/img/structure/B12493032.png)
![N-{4-[(4-fluorobenzyl)amino]phenyl}acetamide](/img/structure/B12493035.png)
![2-Methylpropyl [5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12493040.png)
![Propyl 5-({[5-(2,4-dichlorophenyl)furan-2-yl]carbonyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12493044.png)
![N-[5-(2,4-dichlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B12493051.png)

